

Technical Guide: Spectroscopic and Synthetic Overview of Brominated Nitrophenols

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Compound of Interest

Compound Name: *4-Bromo-2,3-dimethyl-6-nitrophenol*

Cat. No.: *B8206230*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct spectroscopic data for **4-Bromo-2,3-dimethyl-6-nitrophenol** is not readily available in public databases. This guide provides a comprehensive overview of closely related analogs to infer potential spectroscopic characteristics and guide experimental design.

Introduction

This technical guide summarizes the available spectroscopic data for key structural analogs of **4-Bromo-2,3-dimethyl-6-nitrophenol**. The provided data for 4-Bromo-2-nitrophenol, 2-Bromo-4-methyl-6-nitrophenol, and 4-Bromo-2-methyl-6-nitrophenol can serve as a valuable reference for researchers working with substituted nitrophenols. The document outlines common synthetic procedures and provides a general workflow for the characterization of such compounds.

Spectroscopic Data of Related Compounds

The following sections present a comparative summary of the spectroscopic data for analogs of **4-Bromo-2,3-dimethyl-6-nitrophenol**.

4-Bromo-2-nitrophenol

Table 1: Spectroscopic Data for 4-Bromo-2-nitrophenol

Technique	Data
¹ H NMR	Available, though specific shifts are not detailed in the provided search results.
¹³ C NMR	Available, though specific shifts are not detailed in the provided search results.
Mass Spec.	m/z Top Peak: 217; m/z 2nd Highest: 219.[1]
IR (ATR)	Data available from Bruker Tensor 27 FT-IR.[1]

2-Bromo-4-methyl-6-nitrophenol

Table 2: Spectroscopic Data for 2-Bromo-4-methyl-6-nitrophenol

Technique	Data
Formula	C ₇ H ₆ BrNO ₃ [2]
Molecular Weight	232.031 g/mol [2]
Mass Spec. (EI)	Data available.[2]
IR (Gas Phase)	Data available from the NIST/EPA Gas-Phase Infrared Database.[2]

4-Bromo-2-methyl-6-nitrophenol

Table 3: Spectroscopic Data for 4-Bromo-2-methyl-6-nitrophenol

Technique	Data
Formula	C ₇ H ₆ BrNO ₃ [3]
Monoisotopic Mass	230.95311 Da[3]
Mass Spec.	Predicted m/z for [M+H] ⁺ : 231.96039.[3]
¹ H NMR, ¹³ C NMR, IR	Listed as available, but specific data is not provided in the search results.[4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of brominated nitrophenols, based on methods reported for analogous compounds.

General Synthesis of a Brominated Nitrophenol

A common method for the synthesis of brominated nitrophenols is through the nitration of a corresponding bromophenol.[\[5\]](#)[\[6\]](#)

Materials:

- Substituted bromophenol (e.g., 4-bromo-2,3-dimethylphenol)
- Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)
- Solvent (e.g., chloroform, dichloroethane)[\[5\]](#)
- Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser
- Magnetic stirrer and heating mantle
- Ice bath

Procedure:

- Dissolve the substituted bromophenol in the chosen solvent in a round-bottom flask, and cool the mixture in an ice bath.
- Slowly add the nitrating agent dropwise to the stirred solution, maintaining a low temperature.
- After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.[\[7\]](#)

- Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by pouring the mixture over ice water.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
- The purified compound is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Tetramethylsilane (TMS) is commonly used as an internal standard.

Mass Spectrometry (MS):

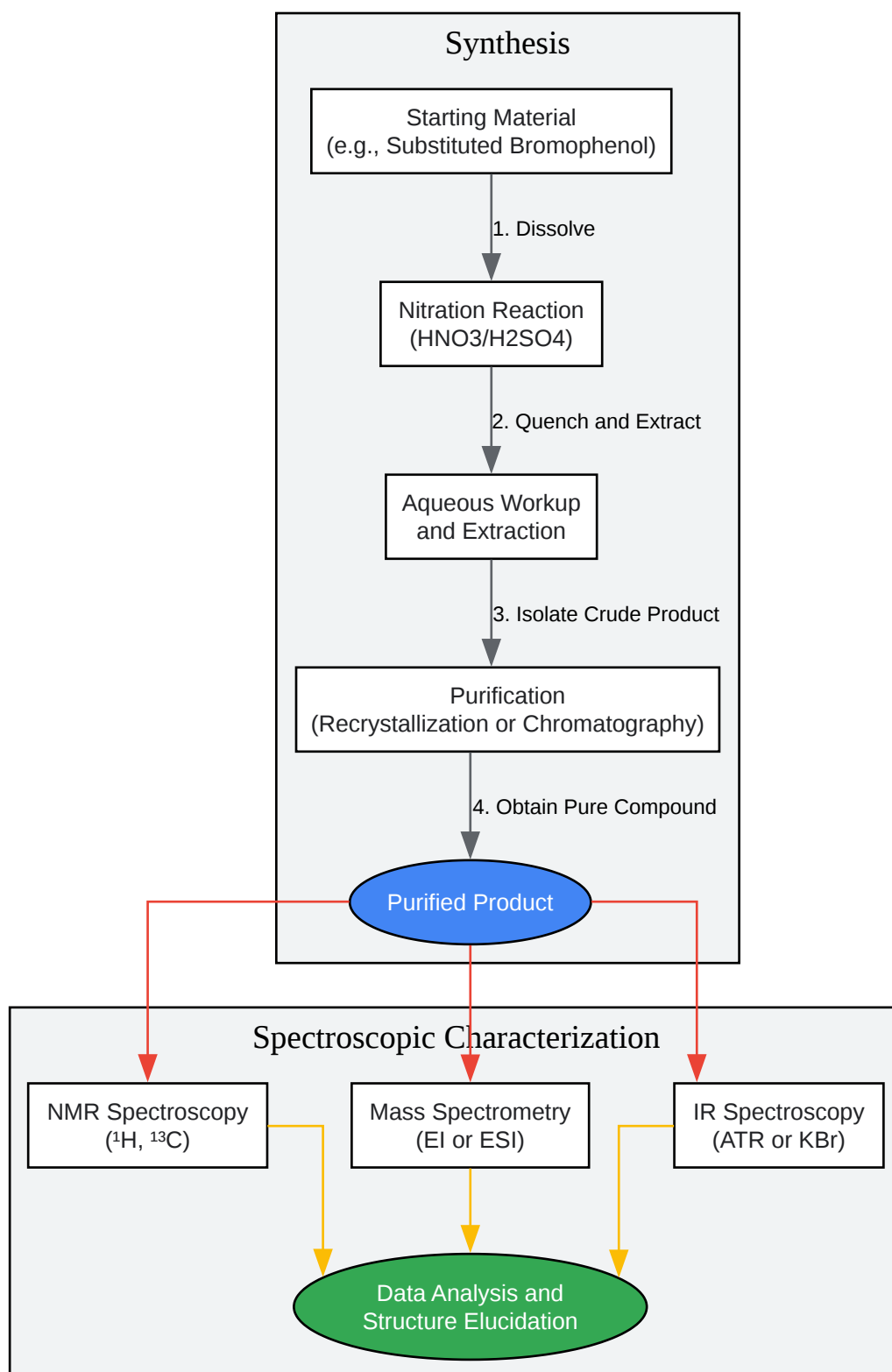
- Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
- High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy:

- IR spectra can be obtained using an FT-IR spectrometer.
- Samples can be prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted nitrophenol.



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Caption: General workflow for the synthesis and characterization of a substituted nitrophenol.

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